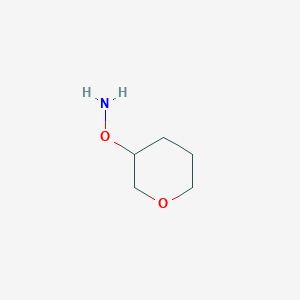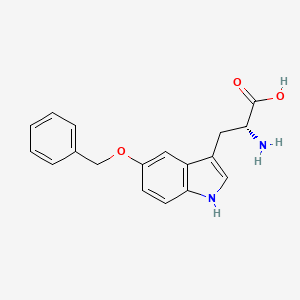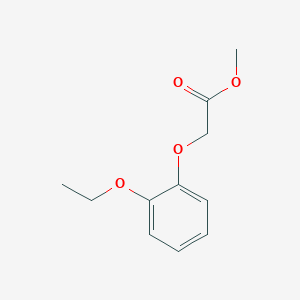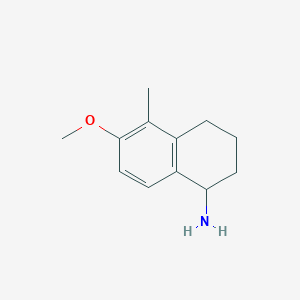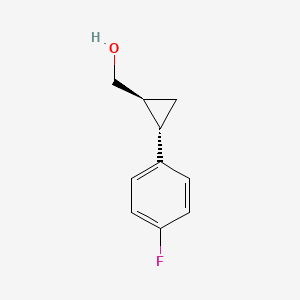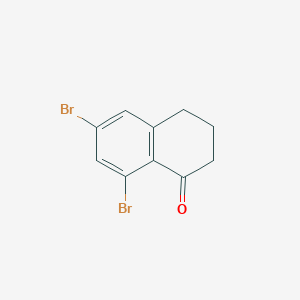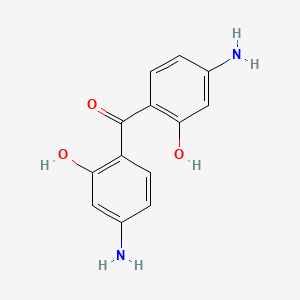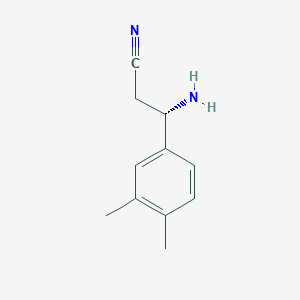
(3S)-3-Amino-3-(3,4-dimethylphenyl)propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-3-Amino-3-(3,4-dimethylphenyl)propanenitrile is an organic compound with the molecular formula C11H14N2 It is a derivative of propanenitrile, featuring an amino group and a dimethylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(3,4-dimethylphenyl)propanenitrile typically involves the reaction of 3,4-dimethylphenylacetonitrile with an appropriate amine under controlled conditions. One common method involves the use of a reducing agent to facilitate the formation of the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at a moderate level to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often employs advanced techniques such as catalytic hydrogenation or enzymatic reduction to achieve high efficiency and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
(3S)-3-Amino-3-(3,4-dimethylphenyl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: The amino group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce primary or secondary amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (3S)-3-Amino-3-(3,4-dimethylphenyl)propanenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a precursor for the synthesis of biologically active compounds.
Medicine
In the medical field, this compound is investigated for its potential therapeutic properties. It may be used in the development of new pharmaceuticals targeting specific diseases or conditions.
Industry
Industrially, this compound finds applications in the production of specialty chemicals, agrochemicals, and materials science. Its versatility makes it valuable in various manufacturing processes.
Wirkmechanismus
The mechanism of action of (3S)-3-Amino-3-(3,4-dimethylphenyl)propanenitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-3-(3,4-dimethylphenyl)propanenitrile: A closely related compound with similar structural features.
3-(3,4-Dimethylphenyl)propanenitrile: Lacks the amino group but shares the core structure.
3-Amino-3-phenylpropanenitrile: Similar structure but without the dimethyl substitution on the phenyl ring.
Uniqueness
(3S)-3-Amino-3-(3,4-dimethylphenyl)propanenitrile is unique due to its specific stereochemistry and the presence of both amino and dimethylphenyl groups. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C11H14N2 |
|---|---|
Molekulargewicht |
174.24 g/mol |
IUPAC-Name |
(3S)-3-amino-3-(3,4-dimethylphenyl)propanenitrile |
InChI |
InChI=1S/C11H14N2/c1-8-3-4-10(7-9(8)2)11(13)5-6-12/h3-4,7,11H,5,13H2,1-2H3/t11-/m0/s1 |
InChI-Schlüssel |
LPLBSHMGLPUACA-NSHDSACASA-N |
Isomerische SMILES |
CC1=C(C=C(C=C1)[C@H](CC#N)N)C |
Kanonische SMILES |
CC1=C(C=C(C=C1)C(CC#N)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-acetamido-3-O-[(1R)-1-carboxyethyl]-2-deoxy-1-O-phosphono-alpha-D-glucopyranose](/img/structure/B13035940.png)
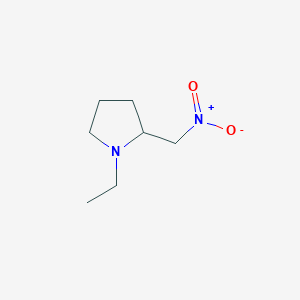
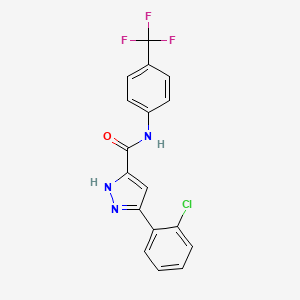
![2-Amino-2-[4-(pyrrolidin-1-YL)phenyl]ethan-1-OL](/img/structure/B13035956.png)
![4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carbaldehyde](/img/structure/B13035959.png)
![1-Amino-1-[3-fluoro-5-(trifluoromethyl)phenyl]acetone](/img/structure/B13035967.png)
